Saquinavir

CYP3A4 inhibition drug-drug interactions hepatic metabolism

Saquinavir (SQV, Invirase®) is an orally active HIV-1 protease inhibitor that functions as an analog of the HIV protease cleavage site. As the first protease inhibitor approved by the FDA (December 6, 1995), saquinavir established the foundation for this therapeutic class and remains a valuable reference compound for comparative pharmacology and resistance studies.

Molecular Formula C38H50N6O5
Molecular Weight 670.8 g/mol
CAS No. 127779-20-8
Cat. No. B1662171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSaquinavir
CAS127779-20-8
Synonyms(2S)-N-[(2S,3R)-4-[(3S,4aS,8aS)-3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide
Molecular FormulaC38H50N6O5
Molecular Weight670.8 g/mol
Structural Identifiers
SMILESCC(C)(C)NC(=O)C1CC2CCCCC2CN1CC(C(CC3=CC=CC=C3)NC(=O)C(CC(=O)N)NC(=O)C4=NC5=CC=CC=C5C=C4)O
InChIInChI=1S/C38H50N6O5/c1-38(2,3)43-37(49)32-20-26-14-7-8-15-27(26)22-44(32)23-33(45)30(19-24-11-5-4-6-12-24)41-36(48)31(21-34(39)46)42-35(47)29-18-17-25-13-9-10-16-28(25)40-29/h4-6,9-13,16-18,26-27,30-33,45H,7-8,14-15,19-23H2,1-3H3,(H2,39,46)(H,41,48)(H,42,47)(H,43,49)/t26-,27+,30-,31-,32-,33+/m0/s1
InChIKeyQWAXKHKRTORLEM-UGJKXSETSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble
In water, 0.22 g/100 mL @ 25 °C

Saquinavir (CAS 127779-20-8) Procurement Specification: HIV-1 Protease Inhibitor Baseline and Chemical Identity


Saquinavir (SQV, Invirase®) is an orally active HIV-1 protease inhibitor that functions as an analog of the HIV protease cleavage site. As the first protease inhibitor approved by the FDA (December 6, 1995), saquinavir established the foundation for this therapeutic class and remains a valuable reference compound for comparative pharmacology and resistance studies [1]. The compound is a highly specific inhibitor of both HIV-1 and HIV-2 proteases and is a substrate and inhibitor of CYP3A4 [2]. With a molecular weight of 670.86 g/mol and a chemical formula of C₃₈H₅₀N₆O₅, saquinavir is supplied as the mesylate salt and is indicated exclusively in combination with ritonavir and other antiretroviral agents for the treatment of HIV-1 infection in patients 16 years of age and older [3].

Why Saquinavir Cannot Be Interchanged with Ritonavir, Indinavir, or Nelfinavir in Scientific Protocols


Despite belonging to the same HIV-1 protease inhibitor class, saquinavir exhibits quantifiable differentiation from ritonavir, indinavir, and nelfinavir across multiple evidence dimensions including CYP enzyme inhibition profiles, resistance mutation selection patterns, and protease binding kinetics [1]. In vitro comparative studies demonstrate that saquinavir is the least potent CYP3A4 inhibitor among the early-generation protease inhibitors, with a Kᵢ value for CYP3A4-mediated testosterone 6β-hydroxylation of 2.99 ± 0.87 µM compared to 0.019 µM for ritonavir and 0.17 µM for indinavir [2]. Furthermore, saquinavir selects for a distinct resistance mutation signature (predominantly L90M, with G48V occurring uncommonly) that differs from the mutation patterns observed with ritonavir and indinavir [3]. These pharmacological distinctions render saquinavir functionally non-interchangeable in controlled experimental systems and clinical combination regimens, where substitution would alter drug interaction potential and resistance pathway selection.

Saquinavir Quantified Differentiation Evidence: Comparative Data Versus Ritonavir, Indinavir, and Nelfinavir


Saquinavir Exhibits 157-Fold Lower CYP3A4 Inhibitory Potency Than Ritonavir: Drug Interaction Risk Stratification

In a head-to-head in vitro comparative study using human liver microsomes, saquinavir demonstrated substantially lower CYP3A4 inhibitory potency than ritonavir and indinavir. This differential inhibition profile carries direct implications for predicting drug-drug interaction risk in co-administration protocols [1].

CYP3A4 inhibition drug-drug interactions hepatic metabolism pharmacokinetic differentiation

Saquinavir Resistance Mutation Signature (L90M Predominant, G48V Uncommon) Differs from Ritonavir and Indinavir Patterns

Resistance to saquinavir in vitro and in vivo is associated with mutations L90M and G48V in HIV protease, with L90M identified as the predominant mutation in vivo and G48V occurring uncommonly. This specific mutation pattern differs from those observed with other protease inhibitors such as ritonavir and indinavir [1].

HIV drug resistance protease mutation profiling G48V L90M cross-resistance

Saquinavir IC₉₀ Against Wild-Type HIV-1 IIIB: 4 nM (Comparable to Ritonavir and Nelfinavir)

In standardized antiviral assays against wild-type HIV-1 strain IIIB, saquinavir demonstrates an IC₉₀ of 4 ± 0.9 nM, which is comparable to the potency of ritonavir (5 ± 0.8 nM) and nelfinavir (5 ± 0.9 nM) [1].

antiviral potency IC90 HIV-1 IIIB wild-type virus protease inhibition

Ritonavir Boosting Increases Saquinavir Systemic Exposure by Approximately 20-Fold: Pharmacokinetic Enhancement Differentiation

Saquinavir exhibits exceptionally low oral bioavailability (~4%) when administered alone, necessitating coadministration with ritonavir for clinically relevant systemic exposure. Ritonavir coadministration produces approximately a 20-fold increase in saquinavir AUC, mediated through CYP3A4 and P-glycoprotein inhibition in the gut wall and liver [1].

pharmacokinetic boosting ritonavir coadministration bioavailability AUC enhancement CYP3A4 inhibition

Saquinavir Proteasome Inhibition at Therapeutic Concentrations: Shared Property with Nelfinavir, Absent in Reverse Transcriptase Inhibitors

At therapeutic dosages, both saquinavir and nelfinavir inhibit proteasome peptidase activity and cause intracellular accumulation of polyubiquitinated proteins, an effect not observed with reverse transcriptase inhibitors (RTIs). This represents a class-defined but not class-uniform property, as only two of the five tested PIs exhibit this effect [1].

proteasome inhibition off-target pharmacology ubiquitin-proteasome pathway nelfinavir cancer research

Saquinavir Optimal Research and Industrial Application Scenarios Based on Verified Differentiation Evidence


In Vitro CYP450 Drug-Drug Interaction Studies Requiring a Low-Intrinsic-Inhibition Protease Inhibitor Control

Saquinavir is the optimal protease inhibitor for constructing low-CYP3A4-inhibition control arms in in vitro drug metabolism studies. Its Kᵢ value of 2.99 µM for CYP3A4-mediated testosterone 6β-hydroxylation is 157-fold higher (less potent) than ritonavir's 0.019 µM and 17.6-fold higher than indinavir's 0.17 µM [1]. This quantitative differentiation enables researchers to establish a protease inhibitor baseline with minimal confounding CYP450 effects, facilitating cleaner interpretation of metabolism-dependent drug interaction data.

HIV-1 Resistance Pathway Sequencing Studies Requiring a Distinct Mutation Signature Compound

Saquinavir's unique resistance mutation profile—characterized by predominant L90M selection in vivo with uncommon G48V occurrence—differs from the mutation patterns observed with ritonavir and indinavir [2]. This distinct signature makes saquinavir the preferred first-step compound in serial resistance pathway studies, where >80% of patients treated with saquinavir for one year retain susceptibility to subsequent indinavir or ritonavir. Procurement of saquinavir enables clean experimental dissection of resistance evolution without cross-resistance confounding.

Pharmacokinetic Boosting Mechanism Research Requiring High Dynamic Range Exposure Modulation

Saquinavir's ~4% absolute oral bioavailability, which increases approximately 20-fold upon ritonavir coadministration [3], provides the highest dynamic range among first-generation protease inhibitors for studying CYP3A4/P-gp-mediated pharmacokinetic enhancement. This dramatic exposure differential makes saquinavir an optimal tool compound for investigating intestinal and hepatic first-pass metabolism mechanisms, transporter-mediated efflux (P-glycoprotein), and the pharmacokinetic principles of pharmacoenhancement.

Proteasome-Dependent Cancer Cell Apoptosis and Radiosensitization Research

For studies investigating proteasome inhibition as a mechanism of cancer cell radiosensitization and apoptosis induction, saquinavir provides a validated HIV protease inhibitor tool with established proteasome inhibitory activity at therapeutic concentrations [4]. This off-target pharmacology, shared with nelfinavir but absent in reverse transcriptase inhibitors, positions saquinavir as a reference compound for exploring proteasome-dependent pathways in non-HIV oncology research contexts, including investigation of ubiquitin-proteasome pathway modulation in solid tumors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Saquinavir

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.